N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
Brand Name: Vulcanchem
CAS No.: 863445-50-5
VCID: VC4147812
InChI: InChI=1S/C14H16BrNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3
SMILES: CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br
Molecular Formula: C14H16BrNO3S
Molecular Weight: 358.25

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide

CAS No.: 863445-50-5

Cat. No.: VC4147812

Molecular Formula: C14H16BrNO3S

Molecular Weight: 358.25

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide - 863445-50-5

Specification

CAS No. 863445-50-5
Molecular Formula C14H16BrNO3S
Molecular Weight 358.25
IUPAC Name N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide
Standard InChI InChI=1S/C14H16BrNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3
Standard InChI Key BZNFTCFCMYAZJE-UHFFFAOYSA-N
SMILES CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br

Introduction

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a hypothetical or under-researched organic compound. Its name suggests it belongs to the class of sulfonamide derivatives with potential applications in medicinal chemistry due to its structural features:

  • 4-Bromophenyl group: Often associated with bioactivity in pharmaceutical compounds.

  • Dihydrothiophene moiety with dioxido functionalization: Indicates a sulfone-containing heterocyclic structure, which can influence solubility and reactivity.

  • Isobutyramide group: Common in amide-functionalized molecules, potentially contributing to hydrogen bonding and molecular stability.

Hypothetical Synthesis Pathway

A plausible synthetic route for this compound might involve:

  • Formation of the dihydrothiophene sulfone core: Oxidation of a thiophene derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Amidation reaction: Coupling of the 4-bromophenylamine with an isobutyryl chloride derivative under basic conditions (e.g., triethylamine).

  • Final assembly: Linking the sulfone moiety to the amide via nucleophilic substitution or other suitable reactions.

Analytical Characterization

For compounds like this, typical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR for proton environments.

    • 13C^{13}C NMR for carbon backbone analysis.

  • Mass Spectrometry (MS):

    • Molecular ion peak for verifying molecular weight.

  • Infrared Spectroscopy (IR):

    • Functional group identification (e.g., C=O stretch for amides, S=O stretch for sulfones).

  • X-ray Crystallography:

    • Structural confirmation if single crystals are available.

Potential Applications

Given its structural components:

  • Pharmaceuticals: The bromophenyl group and sulfone moiety suggest antimicrobial or anti-inflammatory potential.

  • Material Science: Sulfone-containing compounds are often used in polymer science for their thermal stability.

  • Catalysis: The heterocyclic structure could act as a ligand in metal-catalyzed reactions.

Data Table Example

PropertyHypothetical Value/Methodology
Molecular FormulaC12H14BrNO3SC_{12}H_{14}BrNO_3S
Molecular Weight~348 g/mol
Melting PointTBD
SolubilitySoluble in polar organic solvents
IR Peaks (cm1^{-1})~1650 (C=O), ~1300, ~1150 (S=O)

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